molecular formula C19H20N8 B6443798 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline CAS No. 2549012-41-9

2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6443798
CAS No.: 2549012-41-9
M. Wt: 360.4 g/mol
InChI Key: PYZAUGHNOBEIOS-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common approach is:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The quinoxaline core can be reacted with a piperazine derivative in the presence of a suitable base.

    Attachment of the Purine Derivative: The final step involves the nucleophilic substitution of the piperazine ring with a purine derivative, often facilitated by a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can occur at the quinoxaline core or the purine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and purine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various coupling reagents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-[4-(9H-purin-6-yl)piperazin-1-yl]quinoxaline: Lacks the 9-methyl group on the purine ring.

    3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline: Lacks the 2-methyl group on the quinoxaline core.

    2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperidin-1-yl]quinoxaline: The piperazine ring is replaced with a piperidine ring.

Uniqueness

The unique combination of the quinoxaline core, piperazine ring, and purine derivative in 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-13-17(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-18(20-11-21-19)25(2)12-22-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZAUGHNOBEIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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